(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride
Description
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride is a benzoxazine derivative characterized by a bicyclic structure containing a 1,4-oxazine ring fused to a benzene ring. The methanamine (-CH2NH2) group is attached to the oxazine ring at position 2, and the compound is stabilized as a hydrochloride salt. The compound is commercially available (CAS 102908-68-9, 95% purity) but is listed as discontinued in some catalogs ().
Properties
Molecular Formula |
C9H13ClN2O |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;/h1-4,7,11H,5-6,10H2;1H |
InChI Key |
QCYJVRLDKGVRQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation with α-Haloesters
Patent WO2008052075A2 describes the condensation of 2-aminophenol derivatives (e.g., 16 ) with α-haloesters such as ethyl 2,3-dibromopropionate. Under basic conditions (e.g., KCO), this yields ethyl 3,4-dihydro-2H-benzo[b][1,oxazine-2-carboxylate (17 ), a key intermediate. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the α-carbon of the ester, followed by intramolecular cyclization.
Cyclization via Carbonyldiimidazole (CDI)
The University of Groningen’s protocol employs CDI to facilitate cyclization in dichloromethane (DCM). For example, treating 2-(hydroxyamino)phenyl methanamine with CDI generates the benzoxazine core through imidazole-mediated dehydration. This method achieves yields >80% under mild conditions (25°C, 3–12 hours).
Introduction of the Methanamine Side Chain
Reduction of Nitriles
A common strategy involves reducing a nitrile group to a primary amine. In a procedure adapted from Ambeed, 3,4-dihydro-2H-benzo[b][1,oxazine-2-carbonitrile is hydrogenated using Raney nickel under H (1–3 atm) in ethanol. This step typically achieves 70–85% yield, with the amine subsequently converted to the hydrochloride salt via HCl gas bubbling.
Hydrolysis of Tosyl Protected Amines
Patent WO2016201225A1 outlines a method where a tosyl-protected intermediate is hydrolyzed using HBr in acetic acid. For instance, treating LNXGYVFUUBORTD-KRWDZBQOSA-N (a nitrile derivative) with 48% HBr yields the free amine, which is neutralized with NaOH and precipitated as the hydrochloride salt.
Catalytic Coupling and Functionalization
Suzuki-Miyaura Cross-Coupling
Ambeed reports a Suzuki coupling to introduce boronate groups to the benzoxazine core. While this method targets boronic esters, analogous protocols can functionalize the scaffold for downstream amination. For example, reacting 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b]oxazine with bis(pinacolato)diboron in DMF using PdCl(dppf) as a catalyst (90°C, 1 hour) achieves 65% yield.
EDCI/HOBt-Mediated Amidation
A figshare publication details coupling carboxylic acids to benzoxazine amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). For instance, reacting 3,4-dihydro-2H-benzo[b][1,oxazine-2-carboxylic acid with methanamine in DCM (room temperature, 16 hours) affords the amide, which is reduced to the amine using LiAlH.
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid. As described in Arctom Sci, dissolving (3,4-dihydro-2H-benzo[b]oxazin-2-yl)methanamine in anhydrous ether and bubbling HCl gas through the solution precipitates the hydrochloride salt (95–98% purity).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Yield Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Various nucleophiles such as halides, under basic or acidic conditions depending on the desired product.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Biological Activities
This compound has shown promising biological activities, which are crucial for its application in drug development. Some notable findings include:
- Antimicrobial Activity : Studies have indicated that derivatives of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine exhibit significant antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .
- Antitumor Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells .
- Neuroprotective Effects : Research has suggested that this compound may have neuroprotective properties, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Methodologies
The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride has been explored through various methods:
-
Metal Catalyst-Free Synthesis : A robust method involves the reaction of 2-aminophenols with epichlorohydrin in the presence of sodium hydroxide in water. This one-pot synthesis is environmentally friendly and yields high regioselectivity .
Entry 2-Aminophenol Product Time (min) Yield (%) 1 H, H 3a 20 70 2 H, NO2 3b 25 65 3 Cl, H 3c 20 70 ... ... ... ... ... - Alternative Synthetic Routes : Other synthetic routes have been developed that utilize different starting materials and conditions to achieve similar or improved yields and purities .
Case Studies
Several case studies illustrate the applications of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride:
- Case Study on Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications at the nitrogen atom significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) was analyzed to optimize efficacy .
- Evaluation of Anticancer Properties : In vitro studies on cancer cell lines such as MCF-7 and HeLa demonstrated that certain derivatives induced apoptosis through caspase activation pathways. Further research is ongoing to elucidate the specific mechanisms involved .
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound is compared to other benzoxazine, benzodioxin, and benzofuran derivatives with primary amine functionalities (Table 1).
Table 1: Structural and Physicochemical Comparisons
*Inferred formula for hydrochloride salt.
Key Observations:
- Substituent Position : The position of the amine group (C2 vs. C6) significantly impacts reactivity and biological activity. For example, 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-amine HCl (CAS 207596-59-6) is more polar due to the amine group at C6 .
- Heterocyclic Ring: Dioxin () and benzofuran () analogs exhibit distinct electronic properties compared to benzoxazines.
- Halogen Effects : Bromine () and chlorine () substituents increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but also elevate toxicity risks .
Commercial Availability and Pricing
- The target compound (CAS 102908-68-9) was priced at ~$205–448 per 250 mg–1 g (), comparable to other amines like (6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine HCl (Parchem Chemicals, ). Discontinued listings () may reflect niche demand or regulatory hurdles.
Biological Activity
The compound (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride is a member of the benzo[b][1,4]oxazine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.
Synthesis of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine Hydrochloride
The synthesis of this compound has been achieved through various methods. A notable approach is the one-pot reaction involving 2-aminophenols and epichlorohydrin in the presence of a base like sodium hydroxide in water. This method is characterized by its environmental friendliness and high regioselectivity, producing both N-substituted and N-unsubstituted derivatives effectively .
Table 1: Synthesis Conditions and Yields
| Entry | Base | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | NaOH | Water | 20 | 70 |
| 2 | NaOH | Water | 60 | 75 |
| 3 | K2CO3 | Water | 20 | 10 |
| 4 | NaHCO3 | Water | 60 | 0 |
Anticancer Activity
Research indicates that derivatives of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine exhibit significant anticancer properties. A study focused on histone deacetylase (HDAC) inhibitors demonstrated that certain derivatives showed potent inhibitory activity against various cancer cell lines, including SW620 (colon), PC-3 (prostate), and NCI-H23 (lung cancer). The most active compounds had IC50 values in the micromolar range, suggesting strong cytotoxic effects against these cancer cells .
The mechanism of action for these compounds primarily involves the inhibition of HDACs, which play a crucial role in regulating gene expression related to cancer progression. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For instance, compound 7f was found to significantly affect the cell cycle and promote apoptosis in SW620 cells .
Neuroprotective Effects
In addition to anticancer properties, (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride has shown promise as a neuroprotective agent. It has been identified as a potential inhibitor of glycogen synthase kinase 3β (GSK-3β), which is implicated in various neurodegenerative diseases such as Alzheimer's disease. In vitro studies revealed that certain derivatives could significantly increase GSK-3β Ser9 levels in neuroblastoma cells, indicating their inhibitory effects on this kinase .
Table 2: Biological Activities of Derivatives
| Compound | Activity Type | IC50 Value (μM) |
|---|---|---|
| Compound 7e | HDAC Inhibition | 1.498 ± 0.020 |
| Compound 7f | HDAC Inhibition | 1.794 ± 0.159 |
| F389-0663 | GSK-3β Inhibition | 1.6 |
Study on HDAC Inhibition
A detailed study evaluated several derivatives of (3,4-dihydro-2H-benzo[b][1,4]oxazin) for their HDAC inhibitory activity. The results indicated that compounds with benzyl substituents displayed superior potency compared to those with alkyl groups. The study highlighted the importance of structural modifications in enhancing biological activity .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of a specific derivative against oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound led to a significant reduction in cell death and improved cell viability in neuronal cultures exposed to harmful agents .
Q & A
Q. What are the established synthetic routes for (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride, and what are their efficiency metrics?
A catalyst-free, multicomponent synthesis strategy is widely used for benzoxazine derivatives. Key steps include:
- Schiff-base formation : Reaction between primary amines and carbonyl compounds.
- Alkylation : Base-mediated coupling with phenacyl bromides.
- Intramolecular cyclization : Forms the benzoxazine core.
This method yields 60–92% with high diastereomeric purity . Alternative routes involve functionalization of preformed benzoxazine scaffolds via reductive amination or nucleophilic substitution .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amine, oxazine).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% recommended for biological assays) .
Q. What physicochemical properties must be considered for proper storage and handling in laboratory settings?
Q. What preliminary biological screening models are recommended for assessing its bioactivity?
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How do structural modifications at the benzoxazine ring influence the compound’s pharmacokinetic profile?
Q. What experimental strategies can resolve discrepancies in reported biological activity data across studies?
Q. What in vitro or in vivo models are optimal for evaluating its neuroprotective or antimicrobial mechanisms?
Q. How can stereochemical outcomes be controlled during synthesis to achieve desired diastereomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
